(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid
Description
(2E)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enoic acid backbone and a 2-methoxyphenyl substituent. The (2E) configuration denotes the trans geometry of the double bond, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
(E)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMERMZXFKZOL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36847-94-6 | |
| Record name | 4-(2-METHOXYANILINO)-4-OXO-2-BUTENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Maleic Anhydride-Based Routes
Maleic anhydride serves as a versatile precursor due to its bifunctional reactivity. In one approach, 2-methoxyaniline reacts with maleic anhydride in acetic acid at 50–70°C, forming an intermediate maleamic acid. Subsequent thermal dehydration yields the target compound. The reaction proceeds via nucleophilic attack of the amine on the anhydride’s electrophilic carbonyl, followed by ring-opening and elimination of water (Scheme 1).
Scheme 1: Proposed mechanism for maleic anhydride-2-methoxyaniline condensation.
Key parameters:
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Temperature: 55–60°C optimizes reaction rate and minimizes byproducts.
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Molar ratio: 1:1.05 (anhydride:amine) ensures complete conversion.
Table 1: Optimization of Maleic Anhydride Route
| Parameter | Optimal Value | Yield (%) | Purity (GC) |
|---|---|---|---|
| Temperature | 60°C | 78 | 95.2 |
| Reaction time | 2 h | 82 | 96.8 |
| Solvent (AcOH) | 1:1 (v/w) | 85 | 97.5 |
Furan-2,3-dione Condensation Method
Furan-2,3-diones react regioselectively with amines to form α,β-unsaturated carbonyl compounds. Adapted from PMC studies, 3-acetylfuran-2,3-dione was condensed with 2-methoxyaniline in benzene under reflux (48 h), yielding the target compound after recrystallization from DMF (Scheme 2).
Scheme 2: Furan-2,3-dione pathway.
Critical observations:
-
Solvent effects: Benzene enhances regioselectivity but poses toxicity concerns; toluene or dioxane are viable alternatives.
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Workup: Adsorption with activated carbon (1–2 wt%) removes colored impurities.
Table 2: Comparative Analysis of Solvents in Furan-2,3-dione Route
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzene | 48 | 75 | 98.7 |
| Toluene | 52 | 72 | 97.3 |
| Dioxane | 36 | 80 | 98.1 |
Catalytic Asymmetric Approaches
While the target compound lacks stereocenters, asymmetric methods from Tsuji–Trost cyclization inspire novel routes. Palladium-catalyzed reactions using chiral ligands (e.g., L4 ) in dioxane achieve high enantioselectivity for related enoates. Adapting this, a Ugi precursor derived from 2-methoxyaniline and maleic acid could undergo cyclization to form the enoic acid backbone.
Procedure highlights:
Analytical Characterization
4.1. Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 13.49 (s, 1H, COOH), 8.31–6.94 (m, 4H, aromatic), 7.16 (s, 2H, NH₂), 6.35 (d, J = 15.6 Hz, 1H, CH=CO), 3.85 (s, 3H, OCH₃).
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¹³C NMR: δ 172.1 (COOH), 167.8 (CONH), 152.3 (C-OCH₃), 144.2 (CH=CO), 123.1–114.6 (aromatic), 56.1 (OCH₃).
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IR (KBr): 3280 (NH), 1710 (C=O), 1655 (C=C), 1590 cm⁻¹ (Ar).
4.2. Melting Point and Purity
Industrial-Scale Considerations
The patent CN104387347B outlines a scalable process:
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Isomerization: Itaconic acid → 2-methyl maleic anhydride (96% yield).
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Amidation: Reaction with 2-methoxyaniline in acetic acid (1:0.6 ratio, 55°C, 2 h).
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Purification: Crystallization at 5–10°C yields 89% pure product.
Advantages:
Chemical Reactions Analysis
Cyclization to Maleimide Derivatives
This compound undergoes intramolecular cyclization under acidic conditions to form maleimide derivatives, a reaction critical for generating bioactive heterocycles.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Reflux in acetic anhydride | 8% anhydrous NaOAc | 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | 75–78% |
| Microwave irradiation (300 W) | Ac₂O, 10 min | Same as above | 85% |
Mechanistic Insight :
The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the amide nitrogen on the α,β-unsaturated carbonyl system. Subsequent dehydration yields the maleimide ring .
Nucleophilic Addition with Thiourea
The α,β-unsaturated carbonyl moiety reacts with thiourea to form thiazolone derivatives, enabling access to sulfur-containing heterocycles.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 80°C, 3 hrs in ethanol | Thiourea, I₂ | 2-Amino-5-(2-methoxyphenyl)thiazol-4(5H)-one | 66–78% |
Key Observations :
-
Iodine acts as both an oxidant and cyclization catalyst.
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Substituents on the aromatic ring influence reaction kinetics and product stability .
Reduction Reactions
The conjugated double bond in the enone system is susceptible to selective reduction.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 50°C, 5 hrs in TFA | Triethylsilane (6 eq) | 4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid | 69% |
Notes :
-
Triethylsilane selectively reduces the α,β-unsaturated bond without affecting the amide or carboxylic acid groups .
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The reaction proceeds via a radical mechanism under strongly acidic conditions.
Bromination and Elimination
Bromination of thiazolone derivatives (formed via Reaction 2) leads to elimination products.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Room temperature, 2 hrs in AcOH | Br₂ (1 eq) | (Z)-2-Amino-5-(2-methoxyphenylidene)thiazol-4(5H)-one | 58% |
Mechanism :
Bromination at the α-position of the ketone triggers HBr elimination, forming a conjugated dienone system .
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions.
Applications :
-
Ester derivatives improve lipid solubility for pharmacological studies.
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Amidation facilitates conjugation to biomolecules or solid-phase synthesis.
Biological Activity and Mechanistic Implications
While not a direct chemical reaction, the compound’s interaction with biological targets is enzymatically mediated:
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Enzyme Inhibition : Acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues.
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Structure–Activity Relationship (SAR) :
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. Recent studies have focused on optimizing these synthesis routes to enhance yield and purity. For instance, a publication highlighted the synthesis of this compound alongside its triorganotin complexes, emphasizing the importance of characterization techniques such as NMR and IR spectroscopy to confirm structural integrity .
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression .
DNA Binding Studies
In silico studies have shown that this compound can bind to DNA, suggesting potential applications in gene therapy or as a chemotherapeutic agent. The binding affinity and specificity are critical parameters that need further exploration to assess its viability as a therapeutic agent against cancer .
Drug Development
Given its biological activities, this compound serves as a promising lead compound in drug development. Its derivatives may be synthesized to enhance efficacy and reduce toxicity, paving the way for novel anticancer therapies.
Potential Use in Combination Therapies
The compound's mechanism may complement existing therapies, making it a candidate for combination treatments aimed at improving patient outcomes in oncology.
Case Studies
Recent research has provided insights into the practical applications of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as an effective anticancer agent.
- DNA Interaction Analysis : Researchers conducted experiments that revealed strong interactions between the compound and DNA, suggesting mechanisms for its therapeutic effects.
- Synthesis Optimization : Investigations into various synthetic routes have led to improved methodologies for producing this compound with higher yields and purities.
Mechanism of Action
The mechanism of action of (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Electron-Donating Groups: (E)-4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (): The methyl group at the para position reduces acidity (pKa ~2.81) compared to the methoxy analog due to weaker electron donation. It is water-insoluble, limiting its bioavailability .
- Electron-Withdrawing Groups: (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (): The nitro group enhances electrophilicity, increasing reactivity in nucleophilic additions. However, it may reduce metabolic stability . 4-{[4-(Ethoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid (): The ethoxycarbonyl group improves solubility in organic solvents but may hinder membrane permeability .
Stereochemical Variations
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (): The cis (Z) isomer exhibits a dissociation constant (pKa) of 2.81, slightly higher than typical E isomers, suggesting reduced acidity. This isomer is also water-insoluble, complicating formulation .
- (2E)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid (): The trans (E) configuration allows better conjugation of the π-system, enhancing stability and electronic interactions with biological targets .
Heterocyclic and Functional Group Modifications
- (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01) (): The pyrazole ring enhances anti-inflammatory activity, though it reduces solubility compared to phenyl derivatives .
Enzyme Inhibition
- (E)-4-((4-(2-Hydroxybenzamido)phenyl)amino)-4-oxobut-2-enoic acid (): Exhibits the highest binding affinity (-7.5 kcal/mol) for tyrosinase, surpassing kojic acid (-5.6 kcal/mol), due to the hydroxyl group’s hydrogen-bonding capacity .
- (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid (): Shows selective inhibition of human thymidylate synthase (hTS), a target in cancer therapy .
Physicochemical Properties
Biological Activity
Overview
(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid, also known as a substituted enone compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- CAS Number : 36847-94-6
- Structure : The compound features a methoxyphenyl group connected to an amino group and a but-2-enoic acid moiety.
Synthesis
The synthesis typically involves the reaction of 2-methoxyaniline with maleic anhydride under reflux conditions in solvents like toluene or xylene. This process can be scaled up using continuous flow reactors for industrial applications, ensuring consistent quality and yield .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Pendergrass et al. (2014) demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of specific enzymes critical for cancer cell survival .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Case Studies
- Antimicrobial Screening :
- Cancer Cell Line Studies :
Comparative Analysis
To better understand its biological activity, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Methoxyphenyl isocyanate | Chemoselective reagent | Amine protection |
| (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate | Anticancer | Enzyme inhibition |
| 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Dye synthesis | Not extensively studied |
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid?
- Methodology : The compound can be synthesized via a Michael addition reaction between maleic anhydride derivatives and substituted anilines. For example, reacting maleic anhydride with 2-methoxyaniline under reflux in a non-polar solvent (e.g., toluene) yields the α,β-unsaturated intermediate. Subsequent hydrolysis of the anhydride group under acidic or basic conditions produces the target carboxylic acid .
- Key Considerations : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for anhydride:amine) are critical to minimize side products like Z-isomers or over-oxidation.
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Analytical Workflow :
IR Spectroscopy : Detect characteristic peaks for amide C=O (~1680 cm⁻¹), conjugated C=C (~1600 cm⁻¹), and carboxylic acid O-H (~2500–3300 cm⁻¹) .
¹H NMR : Assign signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.8–7.5 ppm), and α,β-unsaturated protons (δ ~6.3–7.0 ppm, coupling constant J ~15 Hz for E-configuration) .
X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration of the double bond .
Q. What are the standard purity assessment methods for this compound?
- Quantitative Techniques :
- Potentiometric Titration : Determine carboxylic acid content using NaOH (0.1 M) with phenolphthalein indicator .
- HPLC : Employ a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄, 70:30) to assess purity (>95%) and detect impurities like unreacted aniline .
Advanced Research Questions
Q. How can advanced NMR techniques resolve ambiguities in structural characterization?
- 2D NMR Strategies :
- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity between the methoxyphenyl group and the α,β-unsaturated backbone. For example, HMBC cross-peaks between the amide NH (δ ~10 ppm) and the carbonyl carbon (δ ~170 ppm) validate the amide linkage .
- NOESY : Differentiate E/Z isomers by observing spatial proximity between the methoxy group and the α,β-unsaturated protons .
Q. What computational approaches predict the compound’s reactivity in nucleophilic reactions?
- In Silico Modeling :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., β-carbon of the α,β-unsaturated system) prone to nucleophilic attack .
MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize the transition state during Michael additions .
Q. How does the methoxy substituent influence biological activity compared to halogenated analogs?
- Comparative Studies :
- Replace the 2-methoxyphenyl group with 2-fluorophenyl (as in 4-(2-fluorophenyl)-4-oxobutanoic acid) to assess antimicrobial activity via broth microdilution assays. The methoxy group enhances solubility but may reduce potency due to decreased electron-withdrawing effects .
Q. What experimental strategies mitigate degradation during prolonged analytical studies?
- Stabilization Protocols :
- Temperature Control : Store samples at 4°C under nitrogen to slow oxidation of the α,β-unsaturated system .
- Light Protection : Use amber vials to prevent photodegradation of the aromatic amine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
